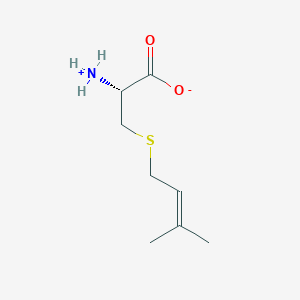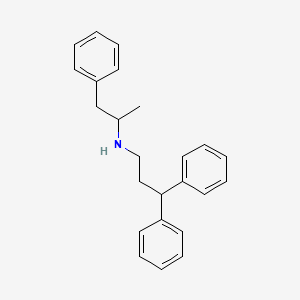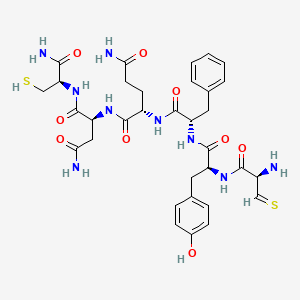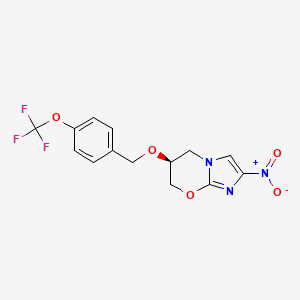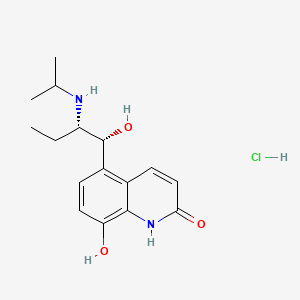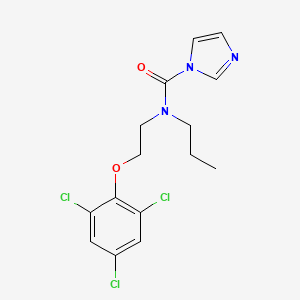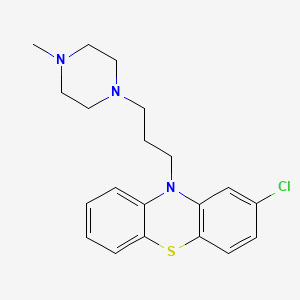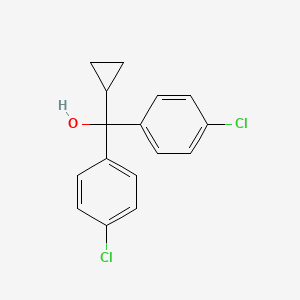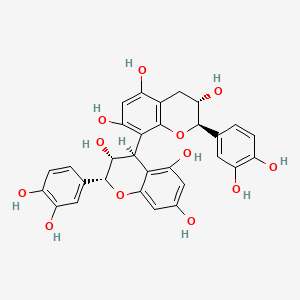
Procyanidin B1
説明
Procyanidin B1 is a procyanidin dimer. It is a molecule with a 4→8 bond (epicatechin-(4β→8)-catechin). Proanthocyanidin-B1 can be found in Cinnamomum verum (Ceylon cinnamon, in the rind, bark or cortex), in Uncaria guianensis (cat’s claw, in the root), and in Vitis vinifera (common grape vine, in the leaf) or in peach . It is a phenolic compound in fruits and has been used widely as an adulteration indicator of fruit juice. It has a strong antioxidant property .
Synthesis Analysis
Procyanidin B1 was enriched in the ethyl acetate fraction of a 70% methanol extract of C. .Molecular Structure Analysis
The structure of Procyanidin B1 has been analyzed using mass spectrometric approaches, especially liquid chromatography-tandem mass spectrometry (LC–MS/MS) and matrix-assisted laser desorption ionization (MALDI) MS/MS .Chemical Reactions Analysis
Procyanidin B1 can be converted into procyanidin A1 by radical oxidation using 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals under neutral conditions .Physical And Chemical Properties Analysis
The molecular formula of Procyanidin B1 is C30H26O12 and it has a molecular weight of 578.5 g/mol .科学的研究の応用
Functional Food Development
Procyanidin B1 has been studied for its potential to interact with dietary fibers, such as β-glucan, which is significant in the development of functional foods . These interactions can enhance the bioavailability of polyphenols, allowing them to exert their beneficial effects more effectively. The adsorption capacity of β-glucan for PB1 suggests its utility in transporting these polyphenols to the lower digestive tract, where they can be released and potentially exert health benefits .
Antioxidative Mechanisms
The antioxidative potential of PB1 has been explored using DFT computational and docking approaches. Studies suggest that PB1 exhibits significant antioxidative activity, which is crucial in combating oxidative stress and associated diseases . The OH groups of PB1’s phenyl rings are identified as the primary antiradical sites, providing insights into its mechanism as an antioxidant .
Pharmaceutical Applications
In pharmaceuticals, PB1 can be used in colon-targeted delivery systems combined with dietary fibers. This application is particularly relevant for treating symptoms of diseases in the colon and maintaining gut microbial homeostasis . The physical nature of PB1’s adsorption process onto dietary fibers like β-glucan makes it suitable for such targeted delivery systems .
Embryonic Development in Biotechnology
PB1 has shown promise in improving the development of somatic cell nuclear transfer (SCNT) embryos. It reduces oxidative stress during in vitro development by decreasing reactive oxygen species levels and increasing glutathione and mitochondrial membrane potential . This application is vital in the field of reproductive biotechnology and embryonic development.
Metabolic Syndrome Management
Research indicates that PB1 can activate the expression of genes involved in lipid metabolism, such as PPARα, CYP7A1, and Cpt1. This activation leads to decreases in serum cholesterol and triglycerides, suggesting a role for PB1 in managing metabolic syndrome and related conditions .
Isolation and Purification for Nutraceutical Use
The leaves of Cyperus esculentus, a plant source rich in PB1, have been identified as ideal for isolating and providing high-purity PB1. This application is significant for the nutraceutical industry, where the demand for pure compounds with health benefits is high .
作用機序
Target of Action
Procyanidin B1, a natural dimeric flavonoid, has been found to interact with several targets. It binds to the TLR4/MD-2 complex , and it also interacts with human tyrosinase enzyme . These targets play crucial roles in antioxidative activity and inflammation regulation .
Mode of Action
Procyanidin B1’s interaction with its targets leads to significant changes. It has been found to inhibit human tyrosinase enzyme through interaction with essential residues, focusing on the OH groups of two phenyl rings . It also competes with lipopolysaccharide (LPS) for binding to the TLR4–MD-2 heterodimer .
Biochemical Pathways
Procyanidin B1 affects several biochemical pathways. It modulates the eNOS/NO/cGMP pathway, which plays a crucial role in inflammation and oxidative stress . It also regulates ferroptosis via the Nrf2/HO-1/Keap-1 pathway . These pathways are critical for maintaining cellular homeostasis and preventing oxidative damage.
Result of Action
The molecular and cellular effects of Procyanidin B1’s action are profound. It has been found to reduce inflammation in LPS-treated cells by regulating ferroptosis via the Nrf2/HO-1/Keap-1 pathway . It also suppresses the downstream activation of p38 MAPK and NF-κB signaling pathways . Additionally, it has antioxidative activity, confirmed by its chelation to metal ions .
Action Environment
Environmental factors can influence the action of Procyanidin B1. For instance, the intestinal environment, including the intestinal microflora, plays an important role in the energy metabolism and health status of the host . Dietary polyphenols like Procyanidin B1 can regulate this environment, thereby influencing its action, efficacy, and stability .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26+,27+,28+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZJEEAOWLFHDH-UKWJTHFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030238 | |
| Record name | Procyanidin B1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Procyanidin B1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029754 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Procyanidin B1 | |
CAS RN |
20315-25-7 | |
| Record name | Procyanidin B1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20315-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Procyanidin B1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020315257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Procyanidin B1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROCYANIDIN B1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0566J48E7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Procyanidin B1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029754 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
231 - 232 °C | |
| Record name | Procyanidin B1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029754 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q & A
Q1: What are the key mechanisms behind Procyanidin B1's neuroprotective effects?
A1: Research suggests that Procyanidin B1 exhibits neuroprotective effects through several mechanisms:
- Antioxidant Activity: Procyanidin B1 acts as a potent antioxidant, effectively scavenging reactive oxygen species (ROS) like hydroxyl radicals, superoxide anions, and singlet oxygen. [] This scavenging ability helps protect cells from oxidative damage, a key factor in neurodegenerative diseases. [, , , ]
- Nrf2/ARE Pathway Upregulation: Studies indicate that Procyanidin B1 can upregulate the Nrf2/ARE pathway, a critical cellular defense mechanism against oxidative and electrophilic stress. [, ] This pathway activation leads to increased expression of antioxidant enzymes like glutathione peroxidase (GSH-Px), catalase (CAT), and superoxide dismutase (SOD), bolstering the cell's antioxidant defenses. [, , ]
- Mitochondrial Protection: Procyanidin B1 may also contribute to neuroprotection by preserving mitochondrial membrane potential (Δψm), which is vital for cellular energy production and overall cell survival. []
Q2: How does the degree of polymerization of procyanidins affect their neuroprotective activity?
A2: Studies comparing the neuroprotective effects of procyanidin monomers, dimers, and trimers suggest a positive correlation between the degree of polymerization and neuroprotective activity. The procyanidin trimer, Procyanidin C1, consistently demonstrated greater neuroprotective effects compared to dimers or monomers in both cellular and zebrafish models of neurodegeneration. [, ] This suggests that larger procyanidins may possess enhanced ability to scavenge free radicals, modulate signaling pathways, and protect neuronal cells from damage. [, ]
Q3: What is the role of Procyanidin B1 in mitigating oxidative stress during in vitro maturation of pig oocytes?
A3: Supplementation of in vitro maturation (IVM) media with Procyanidin B1 has been shown to improve the quality of pig oocytes and promote embryo development by reducing oxidative stress. [] This positive effect is attributed to:
- Decreased ROS Production: Procyanidin B1 effectively scavenges ROS, thereby minimizing oxidative damage to oocytes and surrounding cumulus cells. []
- Enhanced Antioxidant Defenses: Procyanidin B1 increases intracellular glutathione (GSH) levels, a crucial antioxidant that protects cells from oxidative damage. []
- Improved Mitochondrial Function: Procyanidin B1 helps maintain mitochondrial membrane potential, ensuring proper energy production and reducing the risk of apoptosis in oocytes. []
Q4: What is the molecular structure of Procyanidin B1?
A4: Procyanidin B1 is a dimer composed of two flavan-3-ol units, (-)-epicatechin and (+)-catechin, linked through a B-type bond. Its chemical structure is characterized by two flavan-3-ol units linked by a single bond between the 4-position of one unit and the 8-position of the other.
Q5: How is Procyanidin B1 identified and quantified in plant materials and biological samples?
A5: Several analytical techniques are employed for the identification and quantification of Procyanidin B1:
- High-Performance Liquid Chromatography (HPLC): This technique is widely used to separate and quantify Procyanidin B1 in complex mixtures like plant extracts or biological samples. Different detection methods can be coupled with HPLC, including diode-array detection (DAD) for quantification based on UV-Vis absorbance and mass spectrometry (MS) for unambiguous identification and highly sensitive quantification. [, , , , , ]
- Ultra-High Performance Liquid Chromatography (UHPLC): Similar to HPLC but operating at higher pressures, UHPLC offers improved resolution and sensitivity for analyzing Procyanidin B1, especially in complex matrices. [, ]
- Mass Spectrometry (MS): This technique is particularly useful for the structural characterization of Procyanidin B1 and its metabolites. Different MS techniques, including triple-quadrupole MS and time-of-flight MS, can be employed to determine the molecular weight, fragmentation pattern, and structural isomers of Procyanidin B1. [, , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed information about the structure and stereochemistry of Procyanidin B1. 1H NMR and 13C NMR spectra are commonly used to confirm the identity and purity of isolated Procyanidin B1. [, ]
Q6: What is the significance of identifying Procyanidin B1 and other phenolic compounds in agroindustrial residues?
A6: Identifying and characterizing Procyanidin B1 and other phenolic compounds in agroindustrial residues is crucial for several reasons:
- Waste Valorization: Agroindustrial residues often contain significant amounts of valuable bioactive compounds like Procyanidin B1, representing an untapped resource. [, ] Characterizing these compounds enables their potential extraction and utilization, adding value to waste streams and promoting a circular economy.
- Functional Food Ingredients: Phenolic compounds, including Procyanidin B1, possess various health-promoting properties, making them suitable for development into functional food ingredients or nutraceuticals. [, ]
- Source of Natural Antioxidants: Procyanidin B1's strong antioxidant activity makes it a potential alternative to synthetic antioxidants in food preservation and other applications. [, ]
Q7: How does the stability of Procyanidin B1 vary under different processing conditions?
A7: The stability of Procyanidin B1 is influenced by various factors, including temperature, pH, and the presence of other compounds:
- Thermal Degradation: High temperatures, particularly during roasting, can lead to the degradation of Procyanidin B1. Studies on cocoa beans showed a decrease in Procyanidin B1 content with increasing roasting temperature and time. []
Q8: How can processing methods be optimized to preserve Procyanidin B1 content in food products?
A8: Several strategies can be employed to minimize Procyanidin B1 degradation during food processing:
- Controlled Roasting Conditions: Optimizing roasting time and temperature can help preserve Procyanidin B1 content in cocoa beans and other roasted products. []
- Mild Extraction Techniques: Employing mild extraction methods, such as using lower temperatures and shorter extraction times, can prevent Procyanidin B1 degradation. [, , ]
Q9: What is known about the absorption and metabolism of Procyanidin B1 in humans?
A9: Research on the pharmacokinetics of Procyanidin B1 suggests:
- Microbial Metabolism: The gut microbiota plays a crucial role in metabolizing Procyanidin B1 into smaller phenolic acids and other metabolites. [] These metabolites may contribute to the observed health benefits of Procyanidin B1.
- Detection in Serum: Despite limited absorption, Procyanidin B1 has been detected in human serum after the consumption of proanthocyanidin-rich grape seed extract, suggesting that some degree of absorption and/or enterohepatic circulation may occur. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






